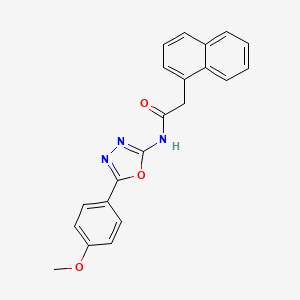

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-26-17-11-9-15(10-12-17)20-23-24-21(27-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZRUSQUBSVEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation

4-Methoxyphenylacetic acid is treated with hydrazine hydrate in ethanol under reflux to yield 4-methoxyphenylacetohydrazide (Fig. 1A).

Cyclization to Oxadiazole

The hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) at 80–100°C, forming 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Fig. 1B). Alternative agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) may also be employed, though POCl₃ offers higher yields (~75%).

Table 1: Cyclization Conditions and Yields

| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80–100 | 4–6 | 75 |

| PPA | 120–140 | 8–10 | 60 |

| SOCl₂ | 70–80 | 6–8 | 65 |

Synthesis of 2-(Naphthalen-1-yl)Acetic Acid

Friedel-Crafts Acylation

Naphthalene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) to yield 2-chloro-1-(naphthalen-1-yl)ethan-1-one (Fig. 2A).

Hydrolysis to Carboxylic Acid

The ketone is hydrolyzed using aqueous sodium hydroxide (NaOH) at reflux, followed by acidification with HCl to precipitate 2-(naphthalen-1-yl)acetic acid (Fig. 2B). Yield: ~68%.

Coupling of Oxadiazole Amine and Acetic Acid Derivative

Acid Chloride Formation

2-(Naphthalen-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM to form 2-(naphthalen-1-yl)acetyl chloride (Fig. 3A).

Amide Bond Formation

The oxadiazol-2-amine reacts with the acyl chloride in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, yielding the target compound (Fig. 3B). Purification via recrystallization from ethanol affords colorless crystals (m.p. 215–217°C). Yield: ~70%.

Table 2: Characterization Data

Alternative Synthetic Routes

One-Pot Diacylhydrazine Cyclization

A mixture of 4-methoxyphenylacetohydrazide and 2-(naphthalen-1-yl)acetyl chloride in POCl₃ at 100°C directly forms the oxadiazole via cyclodehydration (Fig. 4). This method bypasses isolation of intermediates but yields a lower product (~55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables stepwise acylation and cyclization, though scalability remains challenging.

Critical Analysis of Methodologies

- POCl₃-Mediated Cyclization offers superior yields but requires careful handling of corrosive reagents.

- Recrystallization Solvents : Ethanol yields higher-purity crystals compared to acetone or water.

- Side Reactions : Over-acylation of the oxadiazole amine may occur if stoichiometry is unbalanced, necessitating precise molar ratios.

Industrial-Scale Considerations

Patent US20080312205A1 highlights the use of phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) to enhance reaction efficiency in toluene. For the target compound, substituting DCM with toluene and adding catalytic TDA-1 could reduce reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide.

Reduction: Formation of N-(5-(4-methoxyphenyl)-1,3,4-dihydro-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in derivatives. This difference may influence electronic properties, solubility, and interactions with biological targets .

- Naphthalene vs.

- Linkage Variations : Sulfanyl (S–) linkages in analogues (e.g., ) may offer different hydrogen-bonding or redox properties compared to the acetamide oxygen linkage in the target compound .

Comparison with Analogues :

- describes a similar approach using naphthoyl chloride for esterification, whereas the target compound employs acetamide coupling .

- uses bromoacetamide derivatives for N-alkylation, highlighting the versatility of acetamide functionalization .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

The target compound’s spectral features align with analogues, confirming structural integrity. The naphthalene protons are expected in the aromatic region (7.2–8.5 ppm), consistent with .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole scaffold is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines. Mechanistic studies suggest that it may inhibit critical enzymes involved in cancer cell proliferation and survival:

- Target Enzymes : Thymidylate synthase, histone deacetylases (HDAC), and telomerase are among the key enzymes inhibited by oxadiazole derivatives .

- Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability, while the naphthalene moiety contributes to increased binding affinity to biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity |

| Naphthalene Moiety | Increases binding affinity |

| Oxadiazole Ring | Key for interaction with biological targets |

Case Studies

- Anticancer Activity : A study evaluated various 1,3,4-oxadiazole derivatives for their cytotoxic effects. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Screening : In another investigation, the compound was tested against a panel of bacterial strains. It showed significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves coupling 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-(naphthalen-1-yl)acetamide derivatives via nucleophilic substitution. Key steps include:

- Cyclocondensation : Using hydrazine hydrate and carbon disulfide to form the oxadiazole ring .

- Thiol activation : Employing sodium hydride in dimethylformamide (DMF) to generate the reactive thiolate intermediate .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure and purity .

Q. What biological activities have been preliminarily reported for this compound?

- Methodological Answer : Studies on structurally analogous oxadiazole-acetamide hybrids suggest:

- Antimicrobial activity : Tested via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC values ≤ 8 µg/mL .

- Enzyme inhibition : Potential inhibition of lipoxygenase (LOX) and cyclooxygenase (COX-2) via competitive binding assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the 10–50 µM range .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence bioactivity in oxadiazole-acetamide derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Electron-donating groups (e.g., methoxy) : Enhance membrane permeability and metabolic stability, as shown in logP calculations and ADMET profiling .

- Electron-withdrawing groups (e.g., nitro) : Improve target binding affinity but may reduce solubility. Comparative docking studies using AutoDock Vina highlight ∆G differences of ~2 kcal/mol .

- Data contradiction : Nitro-substituted analogs show higher in vitro potency but lower in vivo efficacy due to rapid clearance, necessitating prodrug strategies .

Q. What computational methods are recommended to predict interaction mechanisms with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity; B3LYP/6-31G* basis sets model charge distribution in the oxadiazole ring .

- Molecular Dynamics (MD) Simulations : Analyze binding stability with enzymes (e.g., 50 ns simulations in GROMACS for COX-2) .

- Pharmacophore mapping : Identify critical hydrogen-bonding interactions (e.g., acetamide carbonyl with Ser530 in COX-2) .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Methodological Answer :

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (yield increased from 65% to 82% in pilot studies) .

- Catalyst screening : Copper(I) iodide (CuI) in click chemistry steps enhances regioselectivity (>95% purity via HPLC) .

- Flow chemistry : Continuous-flow reactors minimize intermediate degradation, achieving 90% yield at 0.5 mmol scale .

Q. How should researchers address contradictory data in bioactivity assays (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations (10% FBS), and incubation times (72 hrs) .

- Control for redox interference : Include catalase in cytotoxicity assays to neutralize false-positive signals from reactive oxygen species (ROS) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (e.g., I² statistic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.